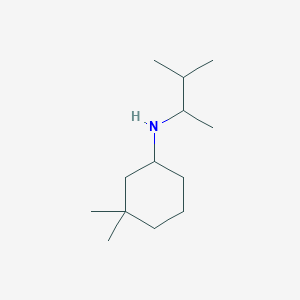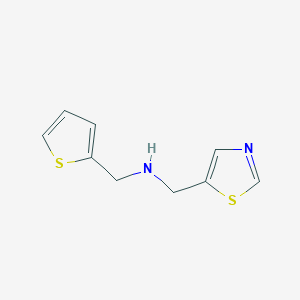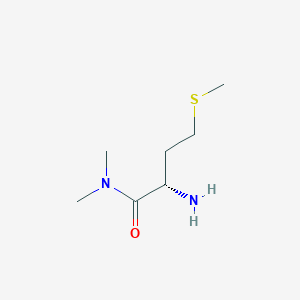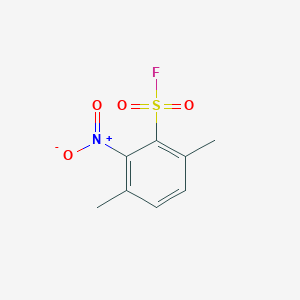
3,6-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of nitro, sulfonyl fluoride, and methyl groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride typically involves the nitration of 3,6-dimethylbenzene followed by sulfonylation and fluorination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The sulfonylation step involves the reaction of the nitro compound with chlorosulfonic acid, resulting in the formation of the sulfonyl chloride intermediate. Finally, the sulfonyl chloride is treated with a fluoride source, such as potassium fluoride, to yield the desired sulfonyl fluoride compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups, which make the aromatic ring more reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated derivatives of the compound.
Nucleophilic Substitution: Sulfonamide or sulfonate derivatives.
Reduction: Amino-substituted derivatives.
Scientific Research Applications
3,6-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, it is utilized in the development of enzyme inhibitors and other bioactive molecules. Its reactivity also makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride involves its ability to act as an electrophile in various chemical reactions. The electron-withdrawing nitro and sulfonyl fluoride groups enhance the reactivity of the benzene ring, facilitating electrophilic aromatic substitution. Additionally, the sulfonyl fluoride group can undergo nucleophilic attack, leading to the formation of sulfonamide derivatives. These reactions are crucial in the compound’s role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzene-1-sulfonyl fluoride
- 3,5-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride
- 4-Nitrobenzene-1-sulfonyl fluoride
Uniqueness
3,6-Dimethyl-2-nitrobenzene-1-sulfonyl fluoride is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of two methyl groups in the 3 and 6 positions provides steric hindrance, affecting the compound’s behavior in electrophilic aromatic substitution reactions compared to its analogs .
Properties
Molecular Formula |
C8H8FNO4S |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3,6-dimethyl-2-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO4S/c1-5-3-4-6(2)8(15(9,13)14)7(5)10(11)12/h3-4H,1-2H3 |
InChI Key |
RMVYYHFSQGNNQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)S(=O)(=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(5-Methylthiophen-2-yl)methyl]amino}butan-2-ol](/img/structure/B13254351.png)
![2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13254353.png)

amine](/img/structure/B13254361.png)
![3-[(Methylsulfanyl)methyl]piperidine](/img/structure/B13254369.png)
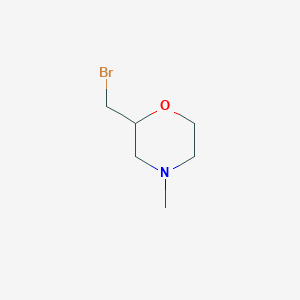
![[5-Ethyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13254375.png)
![3-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13254393.png)
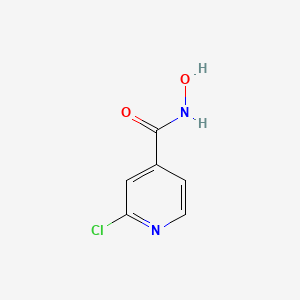
![Ethyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13254399.png)

